molecular formula C10H5F5O3S B157432 S-Acetylthioglycolic acid pentafluorophenyl ester CAS No. 129815-48-1

S-Acetylthioglycolic acid pentafluorophenyl ester

Cat. No.: B157432
CAS No.: 129815-48-1
M. Wt: 300.2 g/mol
InChI Key: VAVNEUKAWUEHAG-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

S-Acetylthioglycolic acid pentafluorophenyl ester, also known as (2,3,4,5,6-pentafluorophenyl) 2-acetylsulfanylacetate, is primarily used for linking synthetic peptide antigens to MAP core peptides or carrier proteins . These proteins serve as the primary targets of this compound.

Mode of Action

The compound interacts with its targets by forming a bond with the synthetic peptide antigens and MAP core peptides or carrier proteins . This bond allows the antigens to be effectively presented to the immune system, thereby triggering an immune response.

Result of Action

The primary result of the action of this compound is the successful linkage of synthetic peptide antigens to MAP core peptides or carrier proteins . This linkage facilitates the presentation of these antigens to the immune system, thereby aiding in the generation of an immune response against these antigens.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-Acetylthioglycolic acid pentafluorophenyl ester typically involves the reaction of S-acetylthioglycolic acid with pentafluorophenol in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC). The reaction is usually carried out in an organic solvent like dichloromethane (DCM) at room temperature .

Industrial Production Methods

While specific industrial production methods are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

S-Acetylthioglycolic acid pentafluorophenyl ester primarily undergoes substitution reactions due to the presence of the pentafluorophenyl ester group. This group is highly reactive towards nucleophiles, making it suitable for peptide coupling reactions .

Common Reagents and Conditions

Major Products

The major products formed from reactions involving this compound are typically peptide conjugates, where the ester group is replaced by a peptide or protein .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

S-Acetylthioglycolic acid pentafluorophenyl ester is unique due to its high reactivity towards nucleophiles and its ability to form stable peptide conjugates. This makes it particularly valuable in the field of peptide synthesis and antibody production .

Biological Activity

S-Acetylthioglycolic acid pentafluorophenyl ester (SAMA-OPfp) is a synthetic compound that has garnered attention for its potential biological activity, particularly in the development of glycoconjugate vaccines. This compound is notable for its ability to facilitate the conjugation of oligosaccharides to proteins, enhancing immunogenic responses.

SAMA-OPfp is characterized by its ester functional group, which allows it to react with thiol groups in various biological molecules. The synthesis of SAMA-OPfp involves the reaction of S-acetylthioglycolic acid with pentafluorophenyl ester, resulting in a compound that can be used as a versatile linker in glycoconjugate synthesis.

Table 1: Chemical Structure and Properties

PropertyDescription
Chemical FormulaC₉H₈F₅O₃S
Molecular Weight295.19 g/mol
Functional GroupsEster, Thioester
SolubilitySoluble in organic solvents

Immunological Applications

SAMA-OPfp has been utilized in the synthesis of glycoconjugates that serve as potential vaccines against pathogens such as Shigella flexneri. Studies have demonstrated that immunization with these glycoconjugates can elicit robust IgG antibody responses. For instance, a study involving the immunization of C57BL/6J mice showed that antibodies generated could recognize lipopolysaccharides (LPS) from various Klebsiella pneumoniae strains, indicating the effectiveness of SAMA-OPfp-derived conjugates in generating specific immune responses against bacterial infections .

Case Studies

  • Vaccine Development Against Shigella flexneri :
    • Researchers synthesized a series of glycoconjugates using SAMA-OPfp to attach oligosaccharides derived from the O-specific polysaccharide of Shigella flexneri. The resulting conjugates were tested for their ability to induce protective immunity. The study found that specific antibodies elicited by these conjugates exhibited high affinity for the target polysaccharides, suggesting a promising avenue for vaccine development .
  • Synthetic Outer-core Oligosaccharide :
    • In another study, SAMA-OPfp was employed to create synthetic outer-core oligosaccharides that were conjugated to proteins. The immunogenicity of these conjugates was evaluated in mouse models, where they successfully induced IgG responses capable of binding to LPS from different bacterial strains. This highlights the utility of SAMA-OPfp in producing effective vaccine candidates .

The mechanism by which SAMA-OPfp enhances immunogenicity appears to involve its role as a linker that facilitates the presentation of carbohydrate antigens to the immune system. By conjugating these antigens to carrier proteins, SAMA-OPfp helps improve their visibility to immune cells, thereby promoting a stronger antibody response.

Properties

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) 2-acetylsulfanylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5F5O3S/c1-3(16)19-2-4(17)18-10-8(14)6(12)5(11)7(13)9(10)15/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAVNEUKAWUEHAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SCC(=O)OC1=C(C(=C(C(=C1F)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5F5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40393741
Record name S-Acetylthioglycolic acid pentafluorophenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40393741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129815-48-1
Record name S-Acetylthioglycolic acid pentafluorophenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40393741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Acetylthioessigsäure pentafluorphenylester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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